molecular formula C8H9NO2 B13936973 2-Methoxy-5-methylisonicotinaldehyde CAS No. 1227515-61-8

2-Methoxy-5-methylisonicotinaldehyde

Cat. No.: B13936973
CAS No.: 1227515-61-8
M. Wt: 151.16 g/mol
InChI Key: VRJKJEVVCJDPCT-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-4-pyridinecarboxaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes It is characterized by the presence of a methoxy group at the 2-position, a methyl group at the 5-position, and an aldehyde group at the 4-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-methyl-4-pyridinecarboxaldehyde typically involves the functionalization of pyridine derivatives. One common method is the Vilsmeier-Haack reaction, where a substituted pyridine is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the aldehyde group at the desired position. The methoxy and methyl groups can be introduced through selective alkylation reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of 2-Methoxy-5-methyl-4-pyridinecarboxaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-methyl-4-pyridinecarboxaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base or catalyst.

Major Products Formed

    Oxidation: 2-Methoxy-5-methyl-4-pyridinecarboxylic acid.

    Reduction: 2-Methoxy-5-methyl-4-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-5-methyl-4-pyridinecarboxaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-methyl-4-pyridinecarboxaldehyde involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modulation of their activity. The methoxy and methyl groups can influence the compound’s binding affinity and specificity for its targets, thereby affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-4-pyridinecarboxaldehyde: Lacks the methyl group at the 5-position.

    5-Methyl-4-pyridinecarboxaldehyde: Lacks the methoxy group at the 2-position.

    4-Pyridinecarboxaldehyde: Lacks both the methoxy and methyl groups.

Uniqueness

2-Methoxy-5-methyl-4-pyridinecarboxaldehyde is unique due to the combined presence of the methoxy, methyl, and aldehyde groups on the pyridine ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

1227515-61-8

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

2-methoxy-5-methylpyridine-4-carbaldehyde

InChI

InChI=1S/C8H9NO2/c1-6-4-9-8(11-2)3-7(6)5-10/h3-5H,1-2H3

InChI Key

VRJKJEVVCJDPCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1C=O)OC

Origin of Product

United States

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